molecular formula C22H17ClN2O2 B6517319 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899782-62-8

1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6517319
CAS No.: 899782-62-8
M. Wt: 376.8 g/mol
InChI Key: LFEAIKQIPIXIKS-UHFFFAOYSA-N
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Description

The compound 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a tetrahydroquinazoline derivative featuring two distinct aromatic substituents: a 3-chlorophenylmethyl group at position 1 and a 4-methylphenyl group at position 3. The tetrahydroquinazoline-2,4-dione core is a bicyclic scaffold known for its versatility in medicinal chemistry, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c1-15-9-11-18(12-10-15)25-21(26)19-7-2-3-8-20(19)24(22(25)27)14-16-5-4-6-17(23)13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEAIKQIPIXIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Modifications

  • 3-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS 1177806-44-8): Structure: Differs by lacking the 4-methylphenyl group at position 1. Molecular Formula: C15H11ClN2O2 (MW 286.71 g/mol) .
  • 3-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS 74050-98-9):

    • Structure : Features a piperidinyl-ethyl substituent with a 4-fluorobenzoyl group.
    • Molecular Formula : C22H22FN3O3 (MW 395.44 g/mol) .
    • Implications : The fluorinated aromatic moiety and extended substituent enhance molecular weight and polarity, possibly improving CNS penetration or metabolic stability.

Substituent Variations

  • 1-[(2-Bromo-1,3-thiazol-5-yl)methyl]-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (S-42A): Structure: Replaces the tetrahydroquinazoline core with a tetrahydropyrimidine ring and includes a bromothiazole substituent. Synthesis: Prepared via Celite® filtration and preparative HPLC, yielding 55% purity .
  • Piperazine Derivatives () :

    • Example: 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[(4-methylphenyl)methyl]piperazine (UHPLC purity: 99%, MW 351.2 g/mol).
    • Comparison : The piperazine core introduces conformational flexibility, while the methoxyphenyl group may improve solubility relative to chlorophenyl substituents .
Table 1: Key Comparative Data
Compound Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Tetrahydroquinazoline 3-ClPh-CH2, 4-MePh ~376.8 High lipophilicity, steric bulk
3-[(3-ClPh)methyl]-THQ-2,4-dione Tetrahydroquinazoline 3-ClPh-CH2 286.71 Reduced steric hindrance
S-42A Tetrahydropyrimidine Br-thiazole, CF3CH2 ~354.2 Enhanced electronegativity
CAS 74050-98-9 Tetrahydroquinazoline Piperidinyl-ethyl, 4-FBz 395.44 Increased polarity
Solubility and Stability:
  • The 4-methylphenyl group in the target compound likely enhances lipophilicity, reducing aqueous solubility compared to analogues with polar substituents (e.g., piperidinyl-ethyl in ).
  • The 3-chlorophenyl group may confer metabolic stability due to halogen resistance to oxidative degradation .

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